2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 853318-85-1
VCID: VC20159358
InChI: InChI=1S/C17H13BrClN3O2/c1-10-6-12(19)3-5-14(10)21-16(23)8-22-9-20-15-4-2-11(18)7-13(15)17(22)24/h2-7,9H,8H2,1H3,(H,21,23)
SMILES:
Molecular Formula: C17H13BrClN3O2
Molecular Weight: 406.7 g/mol

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide

CAS No.: 853318-85-1

VCID: VC20159358

Molecular Formula: C17H13BrClN3O2

Molecular Weight: 406.7 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide - 853318-85-1

Description

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide is a synthetic compound belonging to the quinazolinone derivatives, which are well-known for their diverse pharmacological properties. This compound has gained attention for its potential applications in antimicrobial, anti-inflammatory, and anticancer research due to its unique structural features.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of the Quinazolinone Core: Starting from 5-bromoanthranilic acid, condensation with acetic anhydride forms the intermediate benzoxazinone.

  • Substitution Reactions: The benzoxazinone is reacted with substituted anilines under reflux conditions to introduce the desired functional groups .

This method ensures high yields and purity, making it suitable for further pharmacological evaluation.

Antimicrobial Activity

Quinazolinone derivatives, including this compound, have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of electron-withdrawing groups (such as bromine and chlorine) enhances their efficacy by increasing lipophilicity and facilitating membrane penetration .

Anti-inflammatory Potential

The compound's anti-inflammatory activity has been evaluated through molecular docking studies targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). These studies suggest that the compound binds effectively to active sites, inhibiting inflammatory pathways .

Molecular Docking and Mechanistic Insights

Molecular docking studies have revealed that the quinazolinone scaffold interacts favorably with biological receptors due to hydrogen bonding and π-π stacking interactions. These interactions are enhanced by the bromine and chlorine substituents, which improve binding affinity and specificity .

Toxicity and Safety Profile

While quinazolinone derivatives generally exhibit moderate toxicity, this compound's specific safety profile remains under investigation. Preliminary data suggest that it has a favorable therapeutic index when compared to other related compounds .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: To optimize biological activity by modifying substituents.

  • In Vivo Studies: To evaluate pharmacokinetics, bioavailability, and toxicity.

  • Target Validation: Identification of specific molecular targets using advanced techniques like X-ray crystallography.

CAS No. 853318-85-1
Product Name 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide
Molecular Formula C17H13BrClN3O2
Molecular Weight 406.7 g/mol
IUPAC Name 2-(6-bromo-4-oxoquinazolin-3-yl)-N-(4-chloro-2-methylphenyl)acetamide
Standard InChI InChI=1S/C17H13BrClN3O2/c1-10-6-12(19)3-5-14(10)21-16(23)8-22-9-20-15-4-2-11(18)7-13(15)17(22)24/h2-7,9H,8H2,1H3,(H,21,23)
Standard InChIKey DKIHEQVOYTZSCQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br
PubChem Compound 7275237
Last Modified Aug 15 2024

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